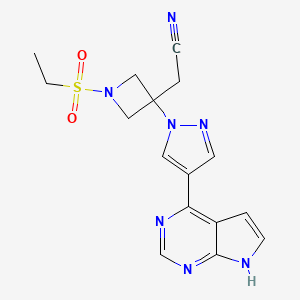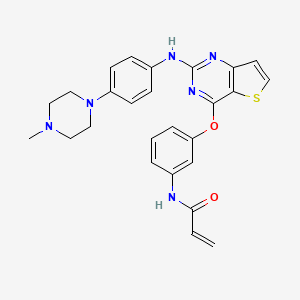
オルムチニブ
概要
説明
Olmutinib, also known as HM-61713 or BI-1482694, is an investigational anti-cancer drug . It is an orally active epidermal growth factor receptor (EGFR) inhibitor used in the treatment of T790M mutation positive non-small cell lung cancer . It was developed by Hanmi Pharmaceuticals and Boehringer Ingelheim .
Molecular Structure Analysis
Olmutinib has a molecular formula of C26H26N6O2S and a molar mass of 486.59 g/mol . It covalently binds to a cysteine residue near the kinase domain of mutant EGFRs .
Chemical Reactions Analysis
Olmutinib selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .
科学的研究の応用
相乗的な抗増殖効果
オルムチニブは、他の薬剤との相乗作用の可能性について研究されています。 研究によると、オルムチニブとポジオチニブの併用は細胞増殖を有意に抑制し、より効果的な治療戦略につながる可能性のある相乗的な抗増殖効果を示しています .
第三世代EGFR-TKI
第三世代EGFR-TKI(上皮成長因子受容体型チロシンキナーゼ阻害剤)であるオルムチニブは、EGFR遺伝子内の癌に関連する特定の変異を標的にします。 オルムチニブはシグナル伝達の阻害、増殖の抑制、アポトーシスの促進を助け、最終的に腫瘍の増殖と転移を抑制します .
誘導体の設計と合成
オルムチニブ誘導体の設計と合成は、その抗腫瘍活性を強化するための重点分野となっています。 アクリルアミド部分を含む新規誘導体が合成され、さまざまな癌細胞株に対して中等度の細胞毒性を示しており、新規癌治療薬の開発に期待が持てます .
分子ドッキング研究
分子ドッキング研究は、オルムチニブとその誘導体が標的と分子レベルでどのように相互作用するかを理解するために不可欠です。 これらの研究は、オルムチニブのEGFRへの結合方向と結合親和性を予測するのに役立ち、これは薬剤設計と最適化に不可欠です .
治療選択肢の拡大
オルムチニブの開発により、特にこの標的療法に適した遺伝子変異を持つ患者にとって、利用可能な治療選択肢の範囲が広がります。
各アプリケーションは、科学研究と潜在的な臨床用途のためのユニークな道を示し、癌治療におけるオルムチニブの汎用性と重要性を示しています。
MDPI - In Silico and In Vitro Exploration Spandidos Publications - The advance of the third‑generation EGFR‑TKI MDPI - Design, Synthesis, and Antitumor Activity MDPI - Design, Synthesis, and Antitumor Activity - Review Report
作用機序
Target of Action
Olmutinib primarily targets the Epidermal Growth Factor Receptors (EGFR) . EGFRs are frequently over-expressed in lung cancer and contribute to the activation of various growth processes in cancer, including proliferation, differentiation, migration, apoptosis, and angiogenesis .
Mode of Action
Olmutinib acts by covalently bonding to a cysteine residue near the kinase domain of mutant EGFRs . This bonding prevents the phosphorylation of the receptor , which is necessary for recruitment of signaling cascade proteins . This inhibition blocks downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR activation, olmutinib attenuates the activation of tumor-promoting pathways. Specifically, it affects the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways , both of which promote cell survival and proliferation .
Pharmacokinetics
Olmutinib is orally active and well absorbed, with a median time to maximum serum concentration (tmax) of 3-4 hours following oral administration . The half-life of olmutinib is approximately 8-11 hours .
Result of Action
The molecular effect of olmutinib’s action is the inhibition of EGFR activation, which leads to the attenuation of tumor-promoting pathways . On a cellular level, olmutinib selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . This results in the inhibition of cell proliferation and survival .
Action Environment
For instance, olmutinib is used in the treatment of T790M mutation-positive non-small cell lung cancer . Additionally, the drug’s action may be influenced by factors such as the patient’s overall health, other medications being taken, and individual genetic factors .
Safety and Hazards
生化学分析
Biochemical Properties
Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .
Cellular Effects
Olmutinib selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . EGFRs are frequently over-expressed in lung cancer and contribute to activation of the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways which both promote cell survival and proliferation . By inhibiting EGFR activation, olmutinib attenuates the activation of these tumor-promoting pathways .
Molecular Mechanism
The mechanism of action of olmutinib involves covalent binding to a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .
Temporal Effects in Laboratory Settings
The intrinsic clearance (CL int) of olmutinib was found to be 2.71 mL min −1 kg −1 and the in vitro half-life ( t1/2) was 48.80 min . This suggests that olmutinib has a moderate metabolic stability.
Dosage Effects in Animal Models
It is known that olmutinib is used in the treatment of T790M mutation positive non-small cell lung cancer , suggesting that its effects would vary depending on the presence of this mutation.
Metabolic Pathways
It is known that olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs , suggesting that its metabolism may involve processes related to protein modification and degradation.
Transport and Distribution
Olmutinib is known to reverse drug resistance mediated by ABCG2, a member of the ATP-binding cassette (ABC) super-family of transporters . This suggests that olmutinib may interact with transport proteins and could potentially influence its own distribution within cells and tissues.
Subcellular Localization
Given that it targets EGFRs, which are typically located on the cell surface, it is likely that olmutinib localizes to the cell membrane where it can interact with its target .
特性
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQDKQUTRLUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319119 | |
| Record name | Olmutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins. | |
| Record name | Olmutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13164 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1353550-13-6, 1802181-20-9 | |
| Record name | Olmutinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olmutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HM 61713 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13164 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olmutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLMUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



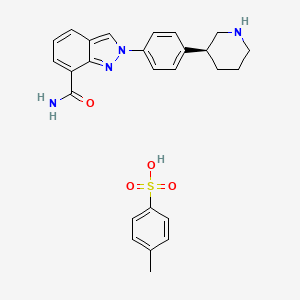

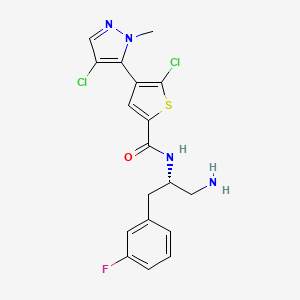
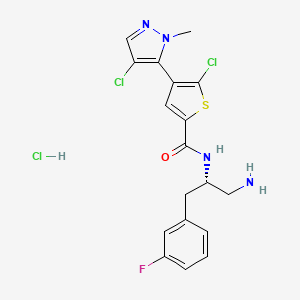

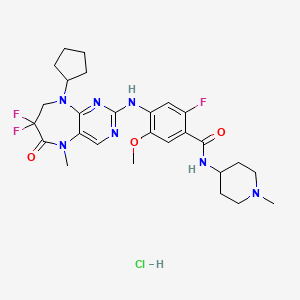

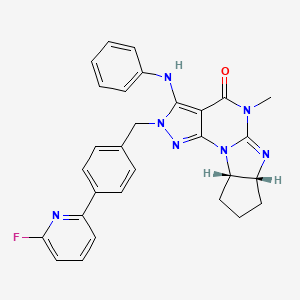
![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)
